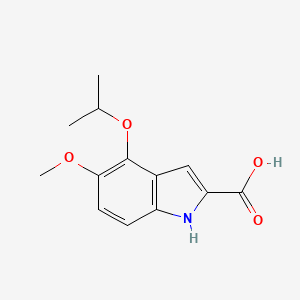
4-isopropoxy-5-methoxy-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropoxy-5-methoxy-1H-indole-2-carboxylic acid is a synthetic compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol . This compound is part of the indole family, which is known for its significant impact on physiological, biochemical, and metabolic processes in various organisms . Indole derivatives have been extensively studied for their potential neuroprotective properties and other pharmacological applications .
Preparation Methods
The synthesis of 4-isopropoxy-5-methoxy-1H-indole-2-carboxylic acid involves several steps, typically starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
4-isopropoxy-5-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-isopropoxy-5-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-isopropoxy-5-methoxy-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to form cyclic dimers via double hydrogen bonds between molecules, which can influence its biological activity . The compound’s neuroprotective effects are attributed to its ability to reduce ischemic area size, decrease oxidative stress, and enhance synaptic plasticity . These effects are mediated through interactions with specific receptors and enzymes involved in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
4-isopropoxy-5-methoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
5-methoxy-1H-indole-2-carboxylic acid: Known for its neuroprotective properties and potential pharmacological applications.
Indole-3-propionic acid: Exhibits strong antioxidant properties and is studied for its potential in treating neurodegenerative diseases.
Indole-3-acetic acid: A naturally occurring plant hormone that plays a crucial role in plant growth and development.
Each of these compounds has unique properties and applications, making them valuable in different fields of research and industry.
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
5-methoxy-4-propan-2-yloxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO4/c1-7(2)18-12-8-6-10(13(15)16)14-9(8)4-5-11(12)17-3/h4-7,14H,1-3H3,(H,15,16) |
InChI Key |
RQGOYXORDKSSKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC2=C1C=C(N2)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


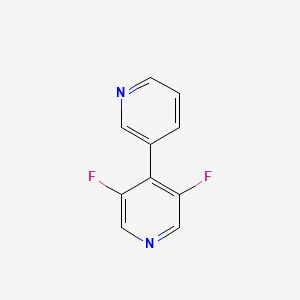
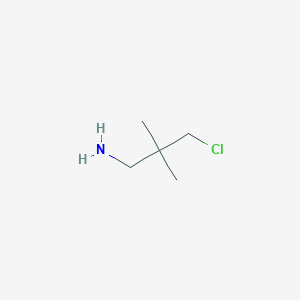


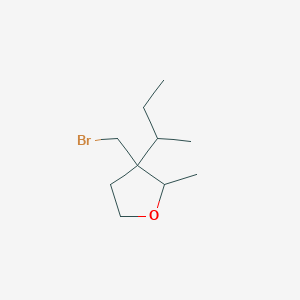
![2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid](/img/structure/B13167985.png)
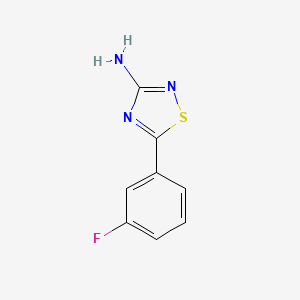
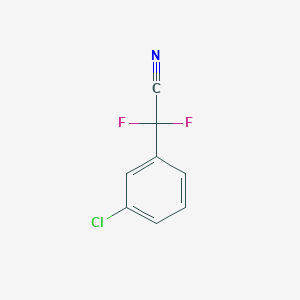
![Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine](/img/structure/B13167992.png)
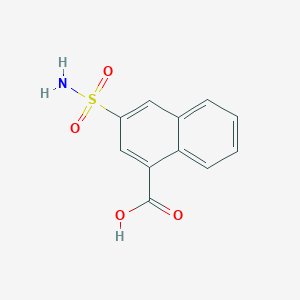
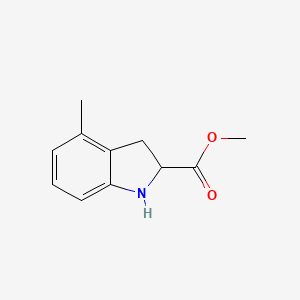
![Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13168005.png)


